Product packaging for 1-Chloroethanesulphinic acid(Cat. No.:CAS No. 28753-07-3)

1-Chloroethanesulphinic acid

Cat. No.: B13825530
CAS No.: 28753-07-3
M. Wt: 128.58 g/mol
InChI Key: ZUQKROYNVKICEM-UHFFFAOYSA-N
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Description

1-Chloroethanesulphinic acid is a useful research compound. Its molecular formula is C2H5ClO2S and its molecular weight is 128.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5ClO2S B13825530 1-Chloroethanesulphinic acid CAS No. 28753-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28753-07-3

Molecular Formula

C2H5ClO2S

Molecular Weight

128.58 g/mol

IUPAC Name

1-chloroethanesulfinic acid

InChI

InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5)

InChI Key

ZUQKROYNVKICEM-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)O)Cl

Origin of Product

United States

Classification and General Chemical Context of α Halosulphinic Acids

Organosulfur compounds are a class of organic compounds that contain sulfur. wikipedia.org Within this large family, 1-chloroethanesulphinic acid is categorized as an α-halosulphinic acid. This classification is based on its structural features: it is a sulphinic acid (R-S(=O)OH) that is substituted at the alpha-carbon (the carbon atom adjacent to the sulfur) with a halogen, in this case, chlorine. wikipedia.org

The general structure of α-halosulphinic acids imparts specific reactivity to these molecules. The presence of the halogen atom on the alpha-carbon significantly influences the chemical behavior of the sulphinic acid group. This class of compounds is distinct from other organosulfur oxoacids such as sulphenic acids (R-S-OH) and sulphonic acids (R-S(=O)2OH). wikipedia.org

Property Value
Molecular Formula C2H5ClO2S
Molecular Weight 128.579 g/mol
CAS Number 28753-07-3
Synonyms Holosulf
Source: chemspider.comlookchem.com

Historical Perspectives on Sulphinic Acid Research and Derivatives

The study of sulphinic acids and their derivatives has a long history, with foundational research dating back to the mid-20th century. acs.org Early investigations focused on the fundamental properties and reactions of these sulfur-containing organic acids. researchgate.net Over time, research expanded to include a wide array of derivatives, driven by their potential applications in various fields of chemistry.

The development of methods for the synthesis of sulphinic acids has been a significant area of research. researchgate.net These methods have evolved to provide more efficient and versatile routes to these compounds and their derivatives. The exploration of sulfinyl sulfones, which can be generated from sulphinic acids, represents a more recent advancement in the field, highlighting the ongoing development of sulfinyl radical chemistry. researchgate.net The study of sulfenic acids, closely related to sulphinic acids, has also provided crucial insights into the reactivity of organosulfur compounds. nih.gov

Significance As an Intermediate in Synthetic Pathways

Fundamental Reactivity Patterns

The reactivity of this compound is characterized by the dual nature of its functional groups. The sulfinic acid group can act as a nucleophile, while the presence of a chlorine atom on the alpha carbon introduces electrophilic character.

Nucleophilic Reactivity of the Sulfinic Acid Moiety

The sulfinic acid group (–SO₂H) is known to exhibit nucleophilic properties. nih.govrsc.org The sulfur atom in sulfinic acids possesses a lone pair of electrons, making it capable of attacking electrophilic centers. This nucleophilicity is a key feature in many of its reactions. For instance, sulfinic acids can react with various electrophiles, leading to the formation of new sulfur-carbon or sulfur-heteroatom bonds. rsc.org

In the context of this compound, the nucleophilic character of the sulfinic acid moiety is significant. It can participate in reactions where it attacks an electrophile, leading to the formation of sulfones or other sulfur-containing compounds. The reactivity of the sulfinic acid can be influenced by the presence of the adjacent chlorine atom, which can modulate the electron density on the sulfur atom through inductive effects.

Recent research has highlighted the nucleophilic potential of sulfenic acids (R-SOH), which are closely related to sulfinic acids. acs.org Studies on protein sulfenic acids have shown that they can act as nucleophiles in biological systems. acs.org This inherent nucleophilicity of the sulfur-oxygen moiety is a shared characteristic with sulfinic acids and is crucial to understanding their reaction mechanisms.

Electrophilic Reactivity Associated with the Chloro Substituent and Alpha Carbon

The presence of a chlorine atom on the carbon adjacent to the sulfinic acid group (the alpha carbon) imparts electrophilic character to that carbon. The electronegative chlorine atom withdraws electron density, making the alpha carbon susceptible to attack by nucleophiles. msu.edu This sets the stage for a variety of substitution and elimination reactions.

The electrophilicity of the alpha carbon is a classic feature of α-halo compounds and is a dominant factor in the reactivity of this compound. Nucleophiles can attack this carbon, leading to the displacement of the chloride ion. The nature of the nucleophile, the solvent, and the reaction conditions will determine the specific pathway of the reaction, which can proceed through S({N})1 or S({N})2 mechanisms. byjus.comorganic-chemistry.org

Specific Reaction Mechanisms and Intermediates

The dual reactivity of this compound gives rise to a variety of reaction pathways, including transformations in basic media, substitution reactions, and addition-elimination pathways.

Transformations Involving Methylsulfene Derivatives in Basic Media

In the presence of a base, this compound can undergo elimination of hydrogen chloride to form a highly reactive intermediate known as methylsulfene (CH₃CH=SO₂). This transformation is a key aspect of its chemistry. The base abstracts a proton from the alpha carbon, and the resulting carbanion expels the chloride ion to generate the sulfene.

Methylsulfene is a transient species that is not typically isolated but can be trapped by various reagents. It is a powerful electrophile and will readily react with nucleophiles present in the reaction mixture. For example, in the presence of water or alcohols, it will form the corresponding sulfonic acids or sulfonic acid esters.

The formation of sulfene intermediates is a well-established reaction pathway for compounds containing a hydrogen and a leaving group on the carbon alpha to a sulfonyl or related group.

Substitution Reactions and Halogen Effects (S({N})1/S({N})2 Frameworks)

The electrophilic alpha carbon of this compound is a prime site for nucleophilic substitution reactions. organic-chemistry.org Depending on the reaction conditions and the structure of the nucleophile, these substitutions can proceed through either an S({N})1 or S({N})2 mechanism. byjus.com

In an S({N})2 reaction, a strong nucleophile attacks the alpha carbon in a single, concerted step, leading to the inversion of stereochemistry if the carbon is chiral. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The presence of bulky groups near the reaction center can hinder the S({N})2 pathway. masterorganicchemistry.com

Conversely, an S({N})1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. byjus.com This pathway is favored by weaker nucleophiles and polar protic solvents that can stabilize the carbocation. The rate of an S({N})1 reaction is primarily dependent on the concentration of the substrate. byjus.com

The nature of the halogen atom also plays a role in these substitution reactions. The carbon-halogen bond strength and the leaving group ability of the halide ion are important factors. libretexts.org For instance, the C-Cl bond in this compound is susceptible to cleavage in the presence of a good nucleophile.

Factor Favors S({N})1 Favors S(_{N})2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, CN⁻)
Solvent Polar ProticPolar Aprotic
Leaving Group Good (weak bases)Good (weak bases)

Addition and Elimination Pathways

In addition to substitution reactions, this compound can also undergo addition and elimination reactions. The formation of methylsulfene in basic media is an example of an elimination reaction. chemistrysteps.com

Addition-elimination mechanisms are also plausible, particularly in reactions involving the sulfinic acid group. libretexts.org In such a mechanism, a nucleophile might initially add to the sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a leaving group, such as the chloride ion from the alpha carbon, could then occur. This type of pathway is common in the chemistry of carboxylic acid derivatives and can be relevant to the reactions of this compound. libretexts.orgsavemyexams.com

The interplay between addition, elimination, and substitution pathways is a complex aspect of the reactivity of this compound and is influenced by a variety of factors, including the nature of the reactants, the solvent, and the temperature.

Oxidative and Reductive Transformations

The sulfur atom in this compound exists in an intermediate oxidation state (+4), making it susceptible to both oxidation and reduction. These transformations typically involve its more stable and reactive derivative, 1-chloroethanesulphinyl chloride.

Oxidative Transformations

The primary oxidative transformation of this compound or its corresponding sulphinyl chloride is the conversion to 1-chloroethanesulphonic acid or its derivatives (sulphonyl chloride), where the sulfur atom achieves a +6 oxidation state. This can be accomplished through various oxidative chlorination methods.

One common method involves the oxidation of precursor compounds, such as dialkyl disulfides or thiols, which proceeds through a sulphinyl chloride intermediate. For instance, the stepwise oxidative cleavage of dialkyl sulfides can be halogenated and oxidized to α-polychlorosulfoxides, which then cleave to form sulphinyl chlorides. cdnsciencepub.com These intermediates can be further oxidized to the corresponding alkanesulphonyl chlorides. cdnsciencepub.com

A direct method for the oxidation of sulphinyl chlorides to sulphonyl chlorides involves the use of strong oxidizing agents. For example, chlorination of sulphinyl chlorides in a suitable solvent system can yield the corresponding sulphonyl chloride. cdnsciencepub.com A general protocol for the oxidative chlorination of thiols and disulfides to sulphonyl chlorides utilizes a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which proceeds through sulfenyl and sulphinyl intermediates. organic-chemistry.org Another effective method employs 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in an aqueous acetonitrile-acetic acid solvent system for the oxidative conversion of sulfur compounds to arenesulphonyl chlorides. lookchem.com Continuous flow processes using nitric acid, hydrochloric acid, and oxygen have also been developed for the efficient synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov

The general transformation can be represented as follows:

Starting Material: 1-Chloroethanesulphinyl chloride

Reagent: Oxidizing agent (e.g., Cl₂, H₂O₂/HCl, DCDMH)

Product: 1-Chloroethanesulphonyl chloride

Reductive Transformations

Reduction of this compound derivatives typically involves the conversion of the sulphinyl group back to a lower oxidation state, such as a sulfenyl group (+2) or a thiol (-2).

While specific reduction protocols for this compound are not extensively documented, the reduction of related sulphinyl and sulphonyl compounds provides insight into potential transformations. For instance, sulphonyl chlorides can be reduced to the corresponding sodium sulfinate salts using reagents like sodium sulfite. wikipedia.org

A notable reaction is the reduction of sulfoxides using thionyl chloride, which can lead to the formation of the corresponding sulfide. cdnsciencepub.comresearchgate.net This suggests that a similar reduction of a sulphinyl chloride might be possible under specific conditions, potentially leading to a sulfenyl chloride. The general principle of reducing a higher oxidation state sulfur compound to a lower one is well-established.

Transformation TypeStarting Compound ClassReagent Example(s)Product Compound Class
Oxidation Sulphinyl ChlorideCl₂/H₂O, HNO₃/HCl/O₂, DCDMHSulphonyl Chloride
Reduction Sulphonyl ChlorideSodium sulfiteSulfinate Salt
Reduction Sulfoxide (B87167)Thionyl chlorideSulfide

Stereochemical Aspects of Reactions Involving this compound

The sulfur atom in this compound and its derivatives is chiral when the two organic substituents are different, as is the case here (a 1-chloroethyl group and an oxygen/chlorine atom). This chirality is a key feature of its chemistry, particularly in asymmetric synthesis. The trigonal pyramidal geometry of the sulphinyl group, with a lone pair of electrons on the sulfur, is responsible for this stereogenicity. The reactions involving this chiral center can proceed with a high degree of stereoselectivity or stereospecificity.

A prominent example of the stereochemical importance of sulphinyl chlorides is the Andersen synthesis of chiral sulfoxides, a method that remains a cornerstone of asymmetric sulfur chemistry. illinois.edu This synthesis utilizes a diastereoselective approach to generate enantiomerically pure sulfoxides.

The process begins with the reaction of the racemic 1-chloroethanesulphinyl chloride with a chiral, non-racemic alcohol, such as (-)-menthol. This reaction produces a mixture of diastereomeric sulphinate esters. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization.

Once a pure diastereomer of the 1-chloroethanesulphinate ester is isolated, it is treated with an organometallic reagent, most commonly a Grignard reagent (R'MgX). This step proceeds via a nucleophilic substitution at the sulfur center. The reaction occurs with a clean inversion of configuration at the sulfur atom, leading to the formation of an optically active sulfoxide. illinois.edu

Steps in the Andersen-type Synthesis:

Esterification: Racemic 1-chloroethanesulphinyl chloride reacts with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric sulphinate esters.

Diastereomer Separation: The diastereomers are separated based on their different physical properties (e.g., solubility) through crystallization.

Nucleophilic Substitution: The separated diastereomeric ester reacts with a Grignard reagent, resulting in an enantiomerically enriched sulfoxide with inversion of stereochemistry at the sulfur center.

This stereospecific transformation allows for the controlled synthesis of a specific enantiomer of a chiral sulfoxide, which are valuable intermediates and auxiliaries in asymmetric synthesis. wiley-vch.de The predictability and high fidelity of the stereochemical outcome make this a powerful tool in organic synthesis.

StepReactantsKey FeatureProductStereochemical Outcome
1Racemic 1-chloroethanesulphinyl chloride + Chiral AlcoholFormation of DiastereomersMixture of Diastereomeric SulphinatesDiastereoselective
2Mixture of Diastereomeric SulphinatesPhysical SeparationPure Diastereomeric SulphinateSeparation of Stereoisomers
3Pure Diastereomeric Sulphinate + Grignard ReagentNucleophilic attack on SulfurEnantiomerically Enriched SulfoxideInversion of Configuration

Theoretical and Computational Chemistry of 1 Chloroethanesulphinic Acid

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its electronic structure and the nature of its chemical bonds. For 1-Chloroethanesulphinic acid, methods like Density Functional Theory (DFT) and ab initio molecular orbital theories (such as Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster) would be the primary tools.

A primary objective of these investigations would be to determine the optimized molecular geometry—the most stable arrangement of its atoms in space. This involves calculating key structural parameters. For this compound, this would include the lengths of the Carbon-Sulfur (C-S), Sulfur-Oxygen (S-O), Sulfur-Chlorine (S-Cl), and Carbon-Hydrogen (C-H) bonds, as well as the bond angles and dihedral angles that define its three-dimensional shape.

Furthermore, these quantum mechanical methods provide deep insights into the electronic landscape of the molecule. An analysis of the molecular orbitals (HOMO and LUMO) would reveal regions of electron density crucial for reactivity. A Natural Bond Orbital (NBO) analysis could be performed to quantify the charge distribution on each atom, elucidating the polarity of bonds and identifying the most electrophilic and nucleophilic sites. The table below illustrates the type of data that would be generated from such a study.

Table 1: Predicted Structural and Electronic Properties of this compound (Note: The following values are illustrative examples of data that would be obtained from DFT calculations and are not based on published experimental results.)

ParameterDescriptionExemplary Predicted Value
C-S Bond LengthThe distance between the carbon and sulfur atoms.1.85 Å
S=O Bond LengthThe length of the sulfur-oxygen double bond in the sulphinyl group.1.48 Å
S-OH Bond LengthThe length of the sulfur-oxygen single bond in the hydroxyl group.1.65 Å
C-Cl Bond LengthThe distance between the carbon and chlorine atoms.1.79 Å
NBO Charge on SulfurThe calculated natural partial charge on the sulfur atom.+0.75 e
NBO Charge on ChlorineThe calculated natural partial charge on the chlorine atom.-0.20 e
Dipole MomentThe measure of the overall polarity of the molecule.2.5 D

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. avantorsciences.com For this compound, rotation around the C-S bond is of particular interest. Computational methods allow for a systematic exploration of the potential energy surface associated with this rotation.

By performing a relaxed scan, where the dihedral angle (e.g., Cl-C-S-O) is varied incrementally and the energy is minimized at each step, a rotational energy profile can be constructed. This profile would identify the low-energy, stable conformers (staggered conformations) and the high-energy, transitional states (eclipsed conformations). The energy differences between these conformers dictate their relative populations at a given temperature, according to the Boltzmann distribution. These studies are crucial for understanding which molecular shapes are most prevalent and thus most likely to be involved in chemical reactions. epa.gov

Table 2: Hypothetical Conformational Analysis of this compound (Note: This table illustrates the expected output of a conformational analysis. The conformers and energy values are representative examples.)

ConformerDihedral Angle (Cl-C-S=O)Relative Energy (kcal/mol)Description
Anti~180°0.00Most stable conformer, with bulky groups opposite each other.
Gauche 1~60°1.25A stable, higher-energy conformer.
Gauche 2~-60°1.25A stable, higher-energy conformer, enantiomeric to Gauche 1.
Eclipsed 1~0°4.50Highest energy transition state for rotation.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. For this compound, one could model various potential reactions, such as its decomposition, oxidation, or reaction with a nucleophile. This involves identifying the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This value is critical for predicting the reaction rate. Frequency calculations are performed on the TS structure to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the path from the transition state down to the corresponding reactants and products, verifying the proposed mechanism.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The predicted spectrum for this compound would show characteristic peaks for the S=O stretch, O-H stretch, C-S stretch, and C-Cl stretch, among others.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's calculated equilibrium geometry. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values derived from typical computational spectroscopy methods.)

Spectroscopy TypeFeaturePredicted ValueAssignment
IR SpectroscopyVibrational Frequency~3550 cm⁻¹O-H stretch
IR SpectroscopyVibrational Frequency~1120 cm⁻¹S=O stretch
IR SpectroscopyVibrational Frequency~750 cm⁻¹C-Cl stretch
¹H NMRChemical Shift~4.5 ppmMethine proton (CH)
¹³C NMRChemical Shift~65 ppmAlpha-carbon (C-Cl)

Applications of 1 Chloroethanesulphinic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Organosulfur compounds are well-established as versatile building blocks in organic chemistry, and 1-Chloroethanesulphinic acid, with its combination of a reactive sulfinyl group and a chloroethyl moiety, is poised to be a valuable synthon. The presence of these functional groups allows for a variety of chemical transformations, making it a potential starting material for the synthesis of a wide array of more complex molecules. The chloro- and sulfinyl- functionalities offer orthogonal reactivity, enabling stepwise and controlled modifications.

In principle, the sulfinyl group can participate in reactions such as nucleophilic substitution at the sulfur atom, oxidation to the corresponding sulfonic acid, or reduction to the sulfenate. The chloroethyl group, on the other hand, is susceptible to nucleophilic substitution, elimination reactions to form a vinyl group, or participation in organometallic coupling reactions. This dual reactivity would allow chemists to introduce sulfur-containing fragments and further elaborate the carbon skeleton, highlighting its potential as a flexible and valuable tool in the synthetic chemist's arsenal.

Precursor in the Synthesis of Complex Organosulfur Compounds

The inherent reactivity of this compound makes it a logical precursor for the synthesis of more intricate organosulfur compounds. By leveraging the chemistry of the sulfinyl group, it could be transformed into a range of other sulfur-containing functional groups. For instance, reaction with various nucleophiles could lead to the formation of sulfinamides, sulfinate esters, and unsymmetrical sulfoxides.

Furthermore, the chloroethyl side chain provides a handle for carbon-carbon and carbon-heteroatom bond formation. This would enable the incorporation of the ethanesulphinic acid moiety into larger and more complex molecular architectures. The ability to construct such elaborate organosulfur compounds is crucial, as these molecules are often found at the core of medicinally and materially important substances.

Utility in the Production of Pharmaceutical Intermediates and Fine Chemicals

While direct evidence is lacking, the structural motifs present in this compound are found in various pharmaceutical compounds and fine chemicals. Organosulfur compounds, in general, are integral to the pharmaceutical industry, with many drugs containing sulfur in various oxidation states. The unique properties imparted by sulfur, such as its ability to engage in hydrogen bonding and its influence on metabolic stability, make it a desirable element in drug design.

Therefore, this compound could serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). mlunias.com Its potential to be converted into a variety of sulfur-containing heterocycles or to be incorporated as a side chain in larger molecules makes it a hypothetical candidate for the production of novel therapeutic agents. In the realm of fine chemicals, which are pure, single substances used in specialized applications, this compound could be a precursor to specialty polymers, electronic materials, or other high-value chemical products. curiaglobal.com

Applications in Agrochemical Synthesis

The agrochemical industry also heavily relies on organosulfur chemistry for the development of new pesticides, herbicides, and fungicides. The introduction of sulfur-containing functional groups can significantly impact the biological activity and environmental profile of these agents.

Given this context, this compound represents a potential building block for the synthesis of novel agrochemicals. The combination of the sulfinyl group and the chloroethyl moiety could be exploited to create molecules with desired pesticidal properties. The development of new and effective crop protection agents is a continuous effort, and the exploration of novel synthons like this compound could contribute to this important field.

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Sulfur-containing molecules are widely used as ligands for transition metals in both homogeneous and heterogeneous catalysis. The sulfur atom can coordinate to metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.

This compound could potentially be modified to create novel ligands for a variety of catalytic transformations. The sulfinyl group itself can act as a coordinating group, or it could be further functionalized to introduce other ligating atoms. The chloroethyl group provides a convenient point of attachment for immobilization onto a solid support, which would allow for the development of recyclable heterogeneous catalysts. The design of new and efficient catalysts is a cornerstone of green chemistry, and the exploration of sulfur-containing precursors like this compound could lead to the discovery of novel catalytic systems.

Analytical Methodologies for 1 Chloroethanesulphinic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of sulfinic acids, providing the necessary separation from complex sample matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and stability.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of polar and non-volatile compounds like sulfinic acids. Various HPLC modes can be adapted for the separation of organosulfur compounds. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography are particularly effective for retaining and separating polar analytes that are poorly retained on traditional reversed-phase columns. acs.orgshodex.comtandfonline.com For instance, anion-exchange chromatography has been successfully used to achieve excellent separation for low molecular weight sulfonic acids, a class of compounds related to sulfinic acids. tandfonline.comtandfonline.com The use of specific mobile phases and columns, such as a negatively-charged, cation-exchange BIST™ A+ column with a multi-charged positive buffer, can also provide unique separation capabilities for acidic organosulfur compounds. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Sulfonic Acids

Parameter Condition Source
Column HILICpak VT-50 2D; Anion-exchange columns shodex.comtandfonline.com
Mobile Phase Acetonitrile/water with formic acid; 25 mM NaOH tandfonline.commdpi.com
Flow Rate 0.25 mL/min tandfonline.com
Detection Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS), Suppressed Conductivity, Spectrometric tandfonline.comtandfonline.comsielc.com
Temperature Ambient to 40°C shodex.com

Direct analysis of sulfinic acids by Gas Chromatography (GC) is often problematic due to their high polarity, low volatility, and potential for thermal degradation. colostate.edu However, GC is a powerful tool for analyzing volatile organosulfur compounds or for sulfinic acids that have been chemically modified to increase their volatility. acs.orgnih.gov For volatile analytes, headspace chromatography can be employed. nih.gov For non-volatile compounds like 1-chloroethanesulphinic acid, derivatization is a mandatory prerequisite for GC analysis. colostate.eduresearchgate.net When coupled with sensitive and selective detectors, such as a Flame Photometric Detector (FPD) which is specific for sulfur-containing compounds, GC offers excellent analytical performance. nih.gov

Table 2: Typical GC Parameters for Analysis of Derivatized Acids or Volatile Organosulfur Compounds

Parameter Condition Source
Column PE-5MS (5% Phenyl); Fused silica (B1680970) capillary column thepharmajournal.com
Injector Temperature 250 °C thepharmajournal.com
Carrier Gas Helium thepharmajournal.comphcogres.com
Oven Program Isothermal start (e.g., 75 °C) followed by a temperature ramp (e.g., 10 °C/min to 280 °C) thepharmajournal.com
Detector Mass Spectrometry (MS), Flame Photometric Detector (FPD) nih.govunar.ac.id

Mass Spectrometry Coupling (LC-MS, GC-MS) for Enhanced Sensitivity and Specificity

Coupling chromatographic separation techniques with Mass Spectrometry (MS) provides a powerful analytical platform, offering unparalleled sensitivity and specificity. mdpi.com Both LC-MS and GC-MS are instrumental in the characterization and quantification of organosulfur compounds, even at trace levels in complex matrices. acs.orgnih.gov

LC-MS is particularly advantageous for analyzing polar and thermally labile molecules like this compound without the need for derivatization. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide molecular-level speciation of organosulfur compounds, allowing for the determination of sulfur functionality and molecular structures. acs.org Tandem mass spectrometry (MS/MS) further enhances selectivity and can confirm the identity of analytes, with some methods capable of detecting organic sulfonic acids down to the ng/mL level. shodex.com

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds. For non-volatile analytes like sulfinic acids, GC-MS analysis is performed after a derivatization step that converts the analyte into a more volatile and thermally stable form. nih.govmdpi.com The resulting mass spectra provide characteristic fragmentation patterns that serve as a chemical fingerprint for identification, while selected ion monitoring (SIM) can be used for highly sensitive quantification. eurofins.com

Table 3: Mass Spectrometry Parameters for Organosulfur Compound Analysis

Parameter LC-MS GC-MS Source
Ionization Mode Electrospray Ionization (ESI), negative mode Electron Ionization (EI) acs.orgnih.gov
Mass Analyzer Quadrupole Time-of-Flight (QTOF), Triple Quadrupole Quadrupole, Mass Selective Detector (MSD) acs.orgnih.gov
Acquisition Mode Full Scan, Tandem MS (MS/MS), Selected Ion Monitoring (SIM) Full Scan, Selected Ion Monitoring (SIM) acs.orgeurofins.com
Ionization Energy - 70 eV nih.gov

Derivatization Strategies for Improved Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.netgcms.cz For this compound, derivatization is essential for GC analysis to increase volatility and thermal stability. colostate.edu This process involves replacing the active hydrogen of the sulfinic acid group with a less polar functional group. registech.com

Two of the most common derivatization strategies for compounds containing active hydrogen atoms, such as acids, are silylation and esterification. colostate.edu

Silylation: This is a widely used method where the active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. registech.comrestek.com Silyl derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds. registech.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent, especially for hindered functional groups. thermofisher.comthomassci.comsigmaaldrich.com

Esterification: This process converts the sulfinic acid into a sulfinate ester. rsc.orgorganic-chemistry.org This is analogous to the esterification of carboxylic acids, which is a popular alkylation method to produce stable and volatile derivatives for GC analysis. gcms.cz Reagents such as boron trifluoride (BF₃) in an alcohol (e.g., methanol (B129727) or ethanol) are commonly used to create methyl or ethyl esters, respectively. researchgate.netnih.gov Other methods include the use of condensation reagents like 1,1′-carbonyldiimidazole (CDI) followed by the addition of an alcohol. rsc.orgorganic-chemistry.org

Table 4: Common Derivatization Reagents for Acidic Compounds

Derivatization Type Reagent Abbreviation Target Functional Group
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH₂, -SH
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -COOH, -NH₂, -SH
Trimethylchlorosilane (used as a catalyst) TMCS Enhances reactivity
Esterification Boron trifluoride in alcohol (e.g., Methanol, Ethanol) BF₃·MeOH, BF₃·EtOH -COOH, -SO₂H
1,1′-Carbonyldiimidazole CDI -SO₂H

To ensure a complete and reproducible reaction, the derivatization conditions must be carefully optimized. sigmaaldrich.com Key parameters that influence the reaction outcome include temperature, reaction time, and the concentration of the derivatizing reagent. nih.govsigmaaldrich.com

The reactivity of the functional group and steric hindrance around it will dictate the required reaction conditions. sigmaaldrich.com For example, some silylation reactions can proceed to completion within minutes at room temperature, while others may require elevated temperatures (e.g., 60-90 °C) and longer reaction times (e.g., 10 minutes to several hours) to achieve a high yield of the derivative. researchgate.netsigmaaldrich.com Similarly, esterification with BF₃·EtOH has been optimized at 75 °C for 24 hours for certain carboxylic acids. nih.gov It is also crucial to use the derivatizing reagent in excess to drive the reaction to completion and to ensure the absence of water, which can deactivate many reagents. sigmaaldrich.com

Table 5: Key Parameters for Optimizing Derivatization Reactions

Parameter Typical Range/Consideration Rationale Source
Temperature Room Temperature to 100 °C To increase reaction rate; must avoid analyte degradation. researchgate.netsigmaaldrich.commdpi.com
Time Minutes to several hours To ensure the reaction goes to completion. nih.govsigmaaldrich.com
Reagent Concentration Molar excess (e.g., 2:1 ratio of reagent to active hydrogens) To drive the reaction equilibrium towards the product side. sigmaaldrich.com
Solvent/Catalyst Pyridine, Acetonitrile, TMCS To improve solubility and/or increase reaction rate. thomassci.comsigmaaldrich.com
Moisture Control Anhydrous conditions To prevent deactivation of the reagent and hydrolysis of the derivative. registech.comsigmaaldrich.com

Electrochemical and Spectrophotometric Detection Methods

Direct analytical standards and established detection methods specifically for this compound are not widely documented in publicly accessible literature. However, based on the chemical properties of the sulphinic acid functional group and related organosulfur compounds, both electrochemical and spectrophotometric methods can be proposed as viable analytical strategies.

Electrochemical Detection

Electrochemical methods offer high sensitivity and are well-suited for detecting electroactive species. The sulphinic acid moiety, RSO(OH), is susceptible to oxidation, which can be exploited for detection. The sulfur atom in a sulphinic acid is in an intermediate oxidation state and can be oxidized to the corresponding sulphonic acid (RSO₃H). This electrochemical oxidation would produce a measurable current signal proportional to the concentration of the analyte.

Potential electrochemical techniques could include:

Cyclic Voltammetry (CV): To investigate the redox behavior of this compound and determine its oxidation potential.

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For quantitative analysis, as these techniques provide lower detection limits and better resolution than CV.

The analysis would likely involve a three-electrode system with a working electrode (e.g., glassy carbon, gold, or a chemically modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The electro-oxidation of arylsulfinic acids at a carbon anode has been demonstrated, suggesting that aliphatic sulphinic acids could be similarly analyzed. acs.org

Spectrophotometric Detection

Spectrophotometric methods are based on the absorption of light by an analyte. Since simple aliphatic sulphinic acids may not possess a strong chromophore for direct detection in the UV-visible range, an indirect method would likely be necessary. This typically involves a chemical reaction that produces a colored product (a chromophore).

A plausible strategy involves the reaction of the sulphinic acid with a specific reagent to form a product with high molar absorptivity. For instance, some methods for determining other sulfur-containing compounds, like sulfanilamide, use a coupling reagent such as 1,2-naphthoquinone-4-sulfonic acid in an alkaline medium to produce a colored derivative that can be measured. pharmahealthsciences.net A similar derivatization approach could be developed for this compound.

Another potential method involves the reduction of a colored oxidizing agent by the sulphinic acid. The decrease in absorbance of the reagent, proportional to the sulphinic acid concentration, would be measured. The oxidation of sulphinic acids by agents like iodine is a known reaction that could potentially be adapted for a quantitative spectrophotometric assay. researchgate.netacs.org

Table 1: Comparison of Potential Analytical Methodologies

Parameter Electrochemical Methods Spectrophotometric Methods
Principle Measurement of current from the electrochemical oxidation of the sulphinic acid group. Measurement of light absorbance by a colored product formed via a chemical reaction.
Potential Technique Differential Pulse Voltammetry UV-Visible Spectrophotometry
Instrumentation Potentiostat with a three-electrode cell Spectrophotometer
Selectivity Moderate; depends on the oxidation potential relative to other matrix components. Can be high if a specific derivatization reaction is used.
Sensitivity Potentially high, with low detection limits (µM to nM range). Varies; generally in the µg/mL to ng/mL range.
Advantages High sensitivity, relatively low-cost instrumentation, suitable for miniaturization. Robust, widely available instrumentation, well-established principles.
Challenges Susceptible to electrode fouling and interference from other electroactive species in the matrix. Requires a suitable, selective, and reproducible color-forming reaction.

Sample Preparation and Matrix Effects in Analytical Detection

Effective sample preparation is critical to remove interfering components from the sample matrix, concentrate the analyte, and ensure the reliability and accuracy of the analytical results. sepscience.com For a polar, water-soluble compound like this compound, the choice of sample preparation technique depends heavily on the nature of the sample matrix (e.g., environmental water, biological fluids).

Sample Preparation Techniques

Filtration: The initial step for aqueous samples is often filtration to remove suspended particulate matter. Glass fiber filters (e.g., 0.7 µm) are commonly used for environmental water samples. mdpi.com

Dilution: For samples with high concentrations of interfering substances, simple dilution can be an effective way to reduce matrix effects. However, this may compromise sensitivity if the analyte concentration is low.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. mdpi.com For a polar compound, a hydrophilic-lipophilic balanced (HLB) sorbent would be suitable. envchemgroup.commdpi.com The general procedure involves:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water. mdpi.com

Loading: The aqueous sample (often acidified to ensure the analyte is in its neutral form) is passed through the cartridge. mdpi.com

Washing: The cartridge is washed with water to remove highly polar interferences. mdpi.com

Elution: The analyte is eluted with a small volume of an organic solvent (e.g., methanol or acetonitrile), resulting in a cleaner, more concentrated sample extract. envchemgroup.commdpi.com

Matrix Effects

The matrix refers to all components in a sample other than the analyte of interest. bataviabiosciences.com These components can interfere with the analytical measurement, causing either suppression or enhancement of the analyte signal, a phenomenon known as the matrix effect. bataviabiosciences.comnih.goveijppr.com

In spectrophotometry , matrix components can absorb at the same wavelength as the analyte or its derivative, leading to inaccurate results. Solvents and other matrix components can also affect the absorptivity of the analyte. chromatographyonline.com

In electrochemical analysis , other substances in the matrix can be electroactive at the same potential as the analyte, causing overlapping signals. Furthermore, matrix components can adsorb onto the electrode surface ("fouling"), reducing its sensitivity and reproducibility.

In liquid chromatography-mass spectrometry (LC-MS) , which is often used for the analysis of such compounds, matrix effects are a major concern. Co-eluting matrix components can suppress or enhance the ionization of the target analyte in the MS source, leading to significant errors in quantification. nih.govsciex.comchromatographyonline.com

Mitigation of Matrix Effects

Several strategies can be employed to account for and minimize matrix effects:

Optimized Sample Cleanup: Effective sample preparation, such as SPE, is the first line of defense to remove a significant portion of interfering matrix components. chromatographyonline.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the unknown samples experience similar matrix effects, improving accuracy. sepscience.comchromatographyonline.com

Standard Addition: The sample is divided into several aliquots, and known amounts of a standard are added to all but one. By plotting the instrument response against the concentration of the added standard, the concentration in the original sample can be determined, effectively correcting for matrix effects within that specific sample. chromatographyonline.comnih.govlibretexts.org

Use of Internal Standards: An internal standard (ideally a stable isotope-labeled version of the analyte) is added to all samples, standards, and blanks at a constant concentration. Since the internal standard is chemically very similar to the analyte, it experiences similar matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects can be compensated for. chromatographyonline.comchromatographyonline.com

Table 2: Sample Preparation Strategies for Different Matrices

Sample Matrix Primary Challenge Recommended Preparation Strategy

Future Research Directions and Emerging Perspectives on 1 Chloroethanesulphinic Acid

The field of organosulfur chemistry continues to evolve, with sulfinic acids and their derivatives emerging as versatile intermediates and building blocks. While 1-chloroethanesulphinic acid is a specific entity within this class, its potential remains significantly unexplored. The following sections outline promising future research directions that could unlock its utility in various scientific domains, from sustainable chemistry to advanced materials and biological probes.

Q & A

Q. What advanced techniques identify degradation byproducts in industrial waste streams?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for non-targeted screening. Pair with toxicity testing (e.g., Daphnia magna bioassays) to prioritize hazardous byproducts for regulatory review .

Methodological Notes

  • Data Reproducibility : Document experimental parameters (e.g., humidity, light exposure) in line with ACS guidelines to ensure replicability .
  • Conflict Resolution : Use systematic reviews (PRISMA frameworks) to address contradictory findings, emphasizing peer-reviewed studies over gray literature .
  • Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and animal testing, referencing EPA and ATSDR guidelines .

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